N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine
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Description
“N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 694431-80-6 . It has a molecular weight of 169.2 . This compound is in liquid form at room temperature .
Synthesis Analysis
In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The IUPAC Name of this compound is N-[2-(4-fluorophenoxy)ethyl]-N-methylamine . The InChI Code is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 . The InChI key is VZQSZMVYSMWEOC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Mechanism of Action
Target of Action
The primary target of N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target for anticancer agents .
Mode of Action
this compound interacts with the WRN helicase, inhibiting its function . This interaction disrupts the DNA repair and replication processes, leading to genomic instability and apoptosis in cancer cells .
Biochemical Pathways
The compound affects the DNA damage response (DDR) pathway . DDR is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . By inhibiting WRN helicase, the compound disrupts the DDR pathway, leading to genomic instability and apoptosis .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its metabolic stability and bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activity against various cancer cell lines, including PC3, K562, and HeLa . It is more sensitive to PC3 cells overexpressing WRN (PC3-WRN) than the control group cells (PC3-NC) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous factors such as replication errors, cell metabolism, and oxidative stress, or exogenous factors such as ultraviolet radiation, ionizing radiation, and chemical exposure can affect the compound’s action .
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c14-9-1-3-10(4-2-9)21-6-5-18-12-7-11(13(15,16)17)19-8-20-12/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMYHRDSZNICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=NC=NC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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